For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Synthesis and Purification of Imidocarb Dipropionate
Imidocarb dipropionate is a carbanilide derivative with potent antiprotozoal activity, widely used in veterinary medicine for the treatment and prevention of parasitic infections such as babesiosis. This technical guide provides a comprehensive overview of its chemical synthesis and purification, including detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.
Chemical Synthesis
The synthesis of imidocarb dipropionate is a multi-step process that begins with the formation of a urea derivative, followed by a cyclization reaction to create the imidazoline rings, and concludes with the formation of the dipropionate salt.
Step 1: Synthesis of 1,3-Bis-(3-cyano-phenyl)-urea
The initial step involves the reaction of 3-amino benzonitrile with a carbonylating agent to form the symmetrical urea compound, 1,3-bis-(3-cyano-phenyl)-urea. A common method employs carbonyl diimidazole as the carbonyl source.
Step 2: Synthesis of 1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea (Imidocarb Base)
The second step is a cyclization reaction where 1,3-bis-(3-cyano-phenyl)-urea reacts with ethylenediamine, typically in the presence of a catalyst such as sulfur, to form the imidocarb base.
Step 3: Synthesis of Imidocarb Dipropionate
The final step is the conversion of the imidocarb base into its more stable and soluble dipropionate salt. This is achieved by reacting the base with propionic acid in a suitable solvent.
Overall Synthesis Workflow
Caption: Chemical synthesis workflow for imidocarb dipropionate.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Bis-(3-cyano-phenyl)-urea[1]
-
To a solution of 3-amino benzonitrile (100 g) in acetone (500 ml), add carbonyl diimidazole (103 g) and triethylamine (42.8 g) at 50-55°C.
-
Stir the reaction mixture for 6-8 hours and then distill off the solvent.
-
Add water (1000 ml) to the reaction mass and distill to remove any remaining traces of acetone.
-
Stir the mixture at 60-65°C for 30-45 minutes.
-
Cool the reaction mass to 25-35°C and continue stirring for 1-2 hours.
-
Filter the solid, wash with water, and suck dry.
-
The crude material is then heated in methanol (1000 ml) to 60-65°C and stirred for 30-45 minutes.
-
Cool the mixture to 25-35°C and stir for 1-2 hours.
-
Filter the solid, wash with methanol, and suck dry to obtain 1,3-bis-(3-cyano-phenyl)-urea.
Protocol 2: Synthesis of 1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea (Imidocarb Base)[1]
-
Charge a reaction vessel with 1,3-bis-(3-cyano-phenyl)-urea (100 g), a catalytic amount of sulfur, and ethylenediamine.
-
Heat the reaction mixture and stir until the cyclization is complete.
-
Upon completion, the reaction mass is worked up to isolate the crude imidocarb base.
Protocol 3: Synthesis and Purification of Imidocarb Dipropionate[1][2]
-
Stir 1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea (100g) in methanol (400 ml) at 25-35°C for 5-10 minutes.[1]
-
Add propionic acid (42.5g) and activated carbon (20g) to the reaction mixture and stir for 30-45 minutes.[1]
-
Filter the reaction mass through a hyflow bed and wash with methanol (100 ml).[1]
-
Charge acetone (1500 ml) to the filtrate and heat to 50-55°C with stirring.[1]
-
Cool the reaction mass to 25-35°C and stir for 1-2 hours to allow for crystallization.[1]
-
Filter the solid, wash with acetone, and suck dry to yield imidocarb dipropionate.[1]
-
For further purification, the crude imidocarb dipropionate (85g, 0.24mol) can be dissolved in ethyl acetate (340mL) by heating to reflux.[2]
-
Add activated carbon (4.3g), reflux for 30 minutes, and filter.[2]
-
Cool the filtrate to room temperature and add propionic acid (39.2g, 0.53mol) dropwise.[2]
-
A large amount of white solid will precipitate. Cool to 5-10°C and stir for 2 hours to complete crystallization.[2]
-
Filter, wash the filter cake with a small amount of ethyl acetate, and dry under vacuum to obtain pure imidocarb dipropionate.[2]
Purification of Imidocarb Dipropionate
Purification is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). Common purification methods include recrystallization and sterile filtration.
Recrystallization
As described in the synthesis protocol, recrystallization from a solvent system such as methanol/acetone or ethyl acetate is an effective method for purifying imidocarb dipropionate.[1][2] The use of activated carbon helps to remove colored impurities.
Sterile API Preparation
A method for preparing sterile imidocarb dipropionate has been developed to avoid the need for organic solvents and recrystallization.[3][4][5]
-
Imidocarb base is suspended in purified water.
-
The suspension is heated to 30-40°C, and propionic acid is added dropwise to form the salt, which dissolves.
-
The resulting solution is then passed through a sterilizing filtration system.
-
The sterile solution is spray-dried in a sterile environment to yield the sterile API.
This method is advantageous as it is environmentally friendly, has a high yield (above 95%), and is suitable for large-scale industrial production.[3][4]
Quantitative Data Summary
| Parameter | Step 1: Urea Formation[1] | Step 3: Salt Formation & Purification[1] | Recrystallization[2] | Sterile API Preparation[3][5] |
| Starting Material | 3-Amino Benzonitrile | Imidocarb Base | Crude Imidocarb Dipropionate | Imidocarb Base |
| Reagents | Carbonyl Diimidazole, Triethylamine | Propionic Acid, Activated Carbon | Propionic Acid, Activated Carbon | Propionic Acid |
| Solvent(s) | Acetone, Water, Methanol | Methanol, Acetone | Ethyl Acetate | Purified Water |
| Temperature | 50-65°C | 25-55°C | Reflux, then 5-10°C | 30-40°C |
| Reaction Time | 6-8 hours | 1-2 hours (crystallization) | 2 hours (crystallization) | Not specified |
| Yield | Not specified | Not specified | 93% | >95% |
Impurities
During the synthesis and storage of imidocarb dipropionate, several related substances and potential impurities can form. These may include starting materials, intermediates, by-products of side reactions, and degradation products.[6] Known impurities that are monitored can include dealkylated derivatives, N-oxide species, and hydrolysis products.[6] Analytical methods such as HPLC are used to control the levels of these impurities to ensure the quality of the final product.[6][7]
References
- 1. A Process For Preparation Of Imidocarb Dipropionate [quickcompany.in]
- 2. Imidocarb dipropionate synthesis - chemicalbook [chemicalbook.com]
- 3. CN104557715B - Preparation method of imidocarb dipropionate sterile APIs (active pharmaceutical ingredients) - Google Patents [patents.google.com]
- 4. CN104557715A - Preparation method of imidocarb dipropionate sterile APIs (active pharmaceutical ingredients) - Google Patents [patents.google.com]
- 5. Preparation method of imidocarb dipropionate sterile APIs (active pharmaceutical ingredients) - Eureka | Patsnap [eureka.patsnap.com]
- 6. veeprho.com [veeprho.com]
- 7. RP-HPLC method for imidocarb dipropionate in injection form [wisdomlib.org]
